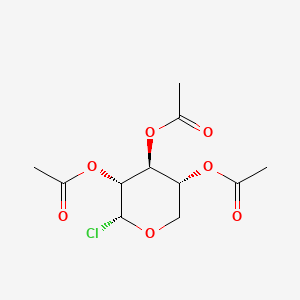
2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride: is a chemical compound with the molecular formula C11H15ClO7 . It is a derivative of xylose, a sugar commonly found in plants. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride typically involves the acetylation of xylose followed by chlorination. The process begins with the protection of the hydroxyl groups of xylose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of xylopyranosyl triacetate. The next step involves the chlorination of the protected xylose using thionyl chloride or phosphorus pentachloride to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in controlled environments to maintain the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, resulting in the formation of xylose derivatives.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed:
Substitution Reactions: Various substituted xylopyranosyl derivatives.
Hydrolysis: Xylose and its derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of carbohydrate chemistry and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the metabolism and function of carbohydrates in living organisms. It serves as a model compound for understanding the biochemical pathways involving xylose and its derivatives.
Medicine: The compound has potential applications in the development of new pharmaceuticals, particularly in the design of drugs targeting carbohydrate-related pathways. It is also used in the synthesis of glycosylated compounds with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of certain polymers and resins.
Mechanism of Action
The mechanism of action of 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride involves its interaction with various molecular targets, primarily through its reactive chloride group. This group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also interact with enzymes involved in carbohydrate metabolism, influencing their activity and function.
Comparison with Similar Compounds
- Xylopyranosyl chloride, triacetate, beta-D-
- Xylopyranosyl bromide, triacetate, alpha-D-
- Xylopyranosyl fluoride, triacetate, alpha-D-
Comparison: 2,3,4-Tri-o-acetyl-alpha-d-xylopyranosyl chloride is unique due to its specific stereochemistry and reactivity. Compared to its beta-D- counterpart, the alpha-D- form has different spatial arrangement of atoms, leading to distinct chemical properties and reactivity. The chloride derivative is more reactive than the bromide and fluoride derivatives, making it more suitable for certain synthetic applications.
Properties
Molecular Formula |
C11H15ClO7 |
|---|---|
Molecular Weight |
294.68 g/mol |
IUPAC Name |
[(3R,4S,5R,6R)-4,5-diacetyloxy-6-chlorooxan-3-yl] acetate |
InChI |
InChI=1S/C11H15ClO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1 |
InChI Key |
JWDUFIUUDGFMTM-YTWAJWBKSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)Cl |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


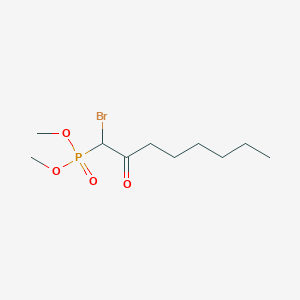
![3,4-Dimethoxy-5-{3-[(prop-2-en-1-yl)oxy]propyl}benzoic acid](/img/structure/B8585035.png)
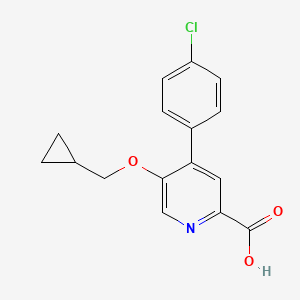
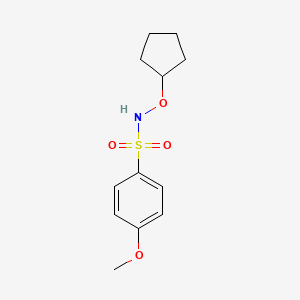
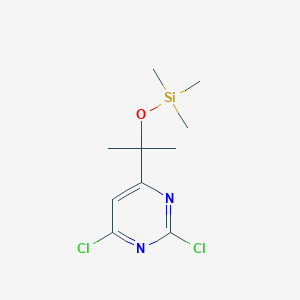
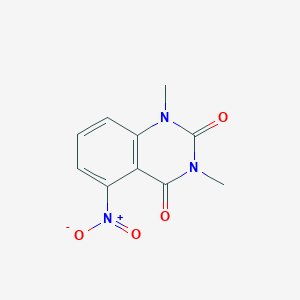
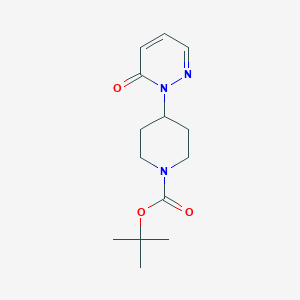
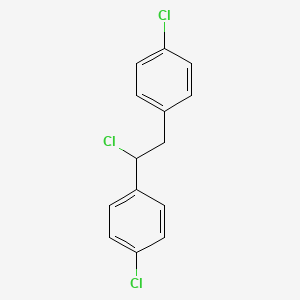
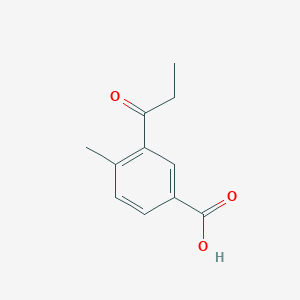
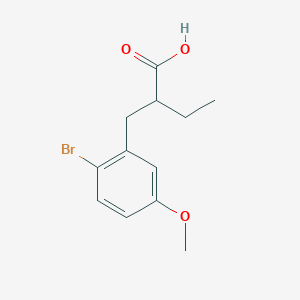
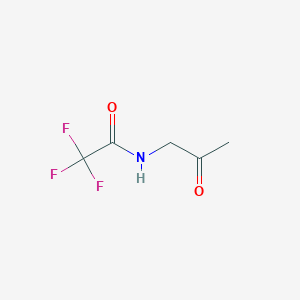
![[3-(azetidin-1-yl)-1-phenylpropyl] methanesulfonate](/img/structure/B8585136.png)
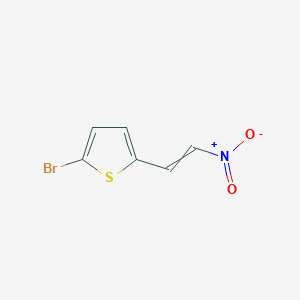
![(3S)-1-[3-(methyloxy)-4-nitrophenyl]-3-piperidinol](/img/structure/B8585151.png)
